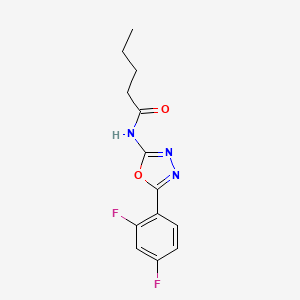
N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom
作用機序
Target of Action
Similar compounds have been found to interact with proteins such asCarbonic anhydrase 2 and Mitogen-activated protein kinase 14 . These proteins play crucial roles in various biological processes, including pH regulation and cellular response to stress signals, respectively.
Biochemical Pathways
A study suggests that similar compounds may interact with targets likemTOR , EGFR , iNOS , MAP2K1 , FGFR , and TGFB1 . These proteins are involved in various pathways, including cell growth, inflammation, and immune response, which could be affected by the compound.
Pharmacokinetics
The pharmacokinetic properties of N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide, such as its absorption, distribution, metabolism, and excretion (ADME), are not well-studied. Therefore, it’s difficult to outline its impact on bioavailability. Similar compounds have been found to have varying degrees of absorption and distribution within the body .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the difluorophenyl group: This step involves the reaction of the oxadiazole intermediate with a difluorophenyl-containing reagent, such as 2,4-difluorobenzoyl chloride, under appropriate conditions.
Attachment of the pentanamide chain: The final step involves the reaction of the difluorophenyl-oxadiazole intermediate with a pentanoyl chloride or a similar reagent to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents and reagents.
化学反応の分析
Types of Reactions
N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical and physical properties.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a wide variety of products, depending on the nature of the substituent introduced.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or tool compound for studying biological processes, such as enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, including antimicrobial, anticancer, or anti-inflammatory activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, with specific properties.
類似化合物との比較
N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide can be compared with other oxadiazole derivatives, such as:
N-(2,4-difluorophenyl)-2-fluorobenzamide: This compound features a similar difluorophenyl group but differs in the structure of the amide chain.
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: This compound has a different substituent on the phenyl ring and a shorter amide chain.
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide: This compound contains a piperazine ring and a sulfonyl group, making it structurally distinct from the oxadiazole derivative.
The uniqueness of this compound lies in its specific combination of the oxadiazole ring, difluorophenyl group, and pentanamide chain, which may confer unique chemical and biological properties.
特性
IUPAC Name |
N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O2/c1-2-3-4-11(19)16-13-18-17-12(20-13)9-6-5-8(14)7-10(9)15/h5-7H,2-4H2,1H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKOFEPJDZFHST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(O1)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
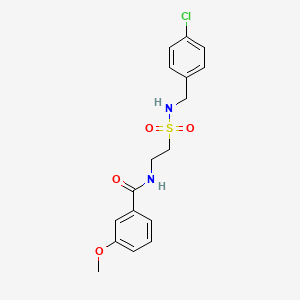
![2-(3-methylphenyl)-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2748222.png)
![4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-phenethylbutanamide](/img/structure/B2748223.png)
![2-(4-chlorophenoxy)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B2748225.png)
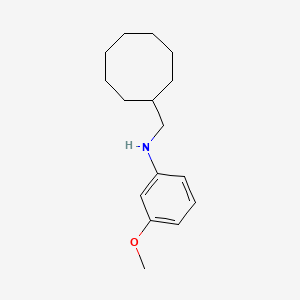
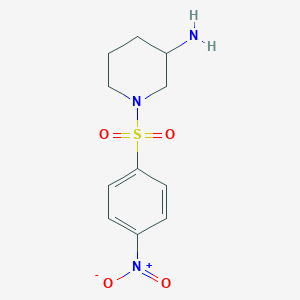
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2748230.png)
![N-[2-(1-cyclohexenyl)ethyl]-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide](/img/structure/B2748231.png)
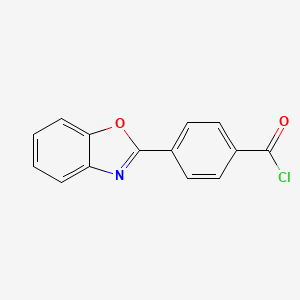
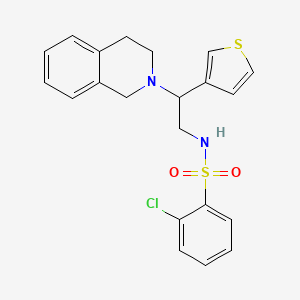
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2748238.png)
![4-fluoro-2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2748240.png)
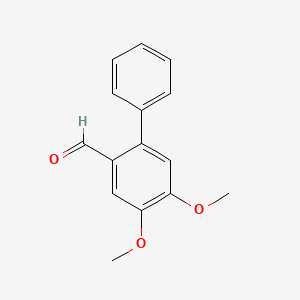
![1-[2-(Aminomethyl)pyridin-4-yl]azepan-2-one dihydrochloride](/img/structure/B2748242.png)
